molecular formula C12H11NO3 B8814355 (E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate

(E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate

Cat. No. B8814355
M. Wt: 217.22 g/mol
InChI Key: HRBVVSOFSLPAOY-UHFFFAOYSA-N
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Patent
US04431726

Procedure details

4-hydroxybenzaldehyde (30 g), ethyl cyanoacetate (31.7 g), acetic acid (4.5 ml) and ammonium acetate (1.9 g) were refluxed in ethyl alcohol (100 ml) for 4 hours with heating. After the reaction, the reacting solution was poured into 500 ml of ice-cold water to separate crystals. The resulting crystals were recrystallized from methyl alcohol (400 ml) to obtain 65 g of ethyl-2-cyano-3-(4-hydroxyphenyl)acrylate which melted at 89°-91° C. The resulting compound (10.9 g) and pyridine (4.3 g) were dissolved in tetrahydrofuran (100 ml), and acryloyl chloride (4.5 g) was added dropwise thereto. The reaction was carried out for 2 hours while keeping the reaction temperature below 40° C. After the reaction, the reacting solution was poured into ice-cold water to separate crystals, and the resulting crystals were recrystallized from methyl alcohol (100 ml) to obtain 11 g of the desired product which melted at 82°-85° C. The resulting compound was confirmed by the results of IR, NMR and elementary analysis.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
31.7 g
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.9 g
Type
catalyst
Reaction Step One
[Compound]
Name
ice
Quantity
500 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=O)=[CH:4][CH:3]=1.[C:10]([CH2:12][C:13]([O:15][CH2:16][CH3:17])=[O:14])#[N:11].C(O)(=O)C>C(O)C.C([O-])(=O)C.[NH4+]>[CH2:16]([O:15][C:13](=[O:14])[C:12]([C:10]#[N:11])=[CH:6][C:5]1[CH:8]=[CH:9][C:2]([OH:1])=[CH:3][CH:4]=1)[CH3:17] |f:4.5|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
OC1=CC=C(C=O)C=C1
Name
Quantity
31.7 g
Type
reactant
Smiles
C(#N)CC(=O)OCC
Name
Quantity
4.5 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
1.9 g
Type
catalyst
Smiles
C(C)(=O)[O-].[NH4+]
Step Two
Name
ice
Quantity
500 mL
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with heating
CUSTOM
Type
CUSTOM
Details
After the reaction
CUSTOM
Type
CUSTOM
Details
to separate crystals
CUSTOM
Type
CUSTOM
Details
The resulting crystals were recrystallized from methyl alcohol (400 ml)

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C(=CC1=CC=C(C=C1)O)C#N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 65 g
YIELD: CALCULATEDPERCENTYIELD 121.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04431726

Procedure details

4-hydroxybenzaldehyde (30 g), ethyl cyanoacetate (31.7 g), acetic acid (4.5 ml) and ammonium acetate (1.9 g) were refluxed in ethyl alcohol (100 ml) for 4 hours with heating. After the reaction, the reacting solution was poured into 500 ml of ice-cold water to separate crystals. The resulting crystals were recrystallized from methyl alcohol (400 ml) to obtain 65 g of ethyl-2-cyano-3-(4-hydroxyphenyl)acrylate which melted at 89°-91° C. The resulting compound (10.9 g) and pyridine (4.3 g) were dissolved in tetrahydrofuran (100 ml), and acryloyl chloride (4.5 g) was added dropwise thereto. The reaction was carried out for 2 hours while keeping the reaction temperature below 40° C. After the reaction, the reacting solution was poured into ice-cold water to separate crystals, and the resulting crystals were recrystallized from methyl alcohol (100 ml) to obtain 11 g of the desired product which melted at 82°-85° C. The resulting compound was confirmed by the results of IR, NMR and elementary analysis.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
31.7 g
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.9 g
Type
catalyst
Reaction Step One
[Compound]
Name
ice
Quantity
500 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=O)=[CH:4][CH:3]=1.[C:10]([CH2:12][C:13]([O:15][CH2:16][CH3:17])=[O:14])#[N:11].C(O)(=O)C>C(O)C.C([O-])(=O)C.[NH4+]>[CH2:16]([O:15][C:13](=[O:14])[C:12]([C:10]#[N:11])=[CH:6][C:5]1[CH:8]=[CH:9][C:2]([OH:1])=[CH:3][CH:4]=1)[CH3:17] |f:4.5|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
OC1=CC=C(C=O)C=C1
Name
Quantity
31.7 g
Type
reactant
Smiles
C(#N)CC(=O)OCC
Name
Quantity
4.5 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
1.9 g
Type
catalyst
Smiles
C(C)(=O)[O-].[NH4+]
Step Two
Name
ice
Quantity
500 mL
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with heating
CUSTOM
Type
CUSTOM
Details
After the reaction
CUSTOM
Type
CUSTOM
Details
to separate crystals
CUSTOM
Type
CUSTOM
Details
The resulting crystals were recrystallized from methyl alcohol (400 ml)

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C(=CC1=CC=C(C=C1)O)C#N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 65 g
YIELD: CALCULATEDPERCENTYIELD 121.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04431726

Procedure details

4-hydroxybenzaldehyde (30 g), ethyl cyanoacetate (31.7 g), acetic acid (4.5 ml) and ammonium acetate (1.9 g) were refluxed in ethyl alcohol (100 ml) for 4 hours with heating. After the reaction, the reacting solution was poured into 500 ml of ice-cold water to separate crystals. The resulting crystals were recrystallized from methyl alcohol (400 ml) to obtain 65 g of ethyl-2-cyano-3-(4-hydroxyphenyl)acrylate which melted at 89°-91° C. The resulting compound (10.9 g) and pyridine (4.3 g) were dissolved in tetrahydrofuran (100 ml), and acryloyl chloride (4.5 g) was added dropwise thereto. The reaction was carried out for 2 hours while keeping the reaction temperature below 40° C. After the reaction, the reacting solution was poured into ice-cold water to separate crystals, and the resulting crystals were recrystallized from methyl alcohol (100 ml) to obtain 11 g of the desired product which melted at 82°-85° C. The resulting compound was confirmed by the results of IR, NMR and elementary analysis.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
31.7 g
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.9 g
Type
catalyst
Reaction Step One
[Compound]
Name
ice
Quantity
500 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=O)=[CH:4][CH:3]=1.[C:10]([CH2:12][C:13]([O:15][CH2:16][CH3:17])=[O:14])#[N:11].C(O)(=O)C>C(O)C.C([O-])(=O)C.[NH4+]>[CH2:16]([O:15][C:13](=[O:14])[C:12]([C:10]#[N:11])=[CH:6][C:5]1[CH:8]=[CH:9][C:2]([OH:1])=[CH:3][CH:4]=1)[CH3:17] |f:4.5|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
OC1=CC=C(C=O)C=C1
Name
Quantity
31.7 g
Type
reactant
Smiles
C(#N)CC(=O)OCC
Name
Quantity
4.5 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
1.9 g
Type
catalyst
Smiles
C(C)(=O)[O-].[NH4+]
Step Two
Name
ice
Quantity
500 mL
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with heating
CUSTOM
Type
CUSTOM
Details
After the reaction
CUSTOM
Type
CUSTOM
Details
to separate crystals
CUSTOM
Type
CUSTOM
Details
The resulting crystals were recrystallized from methyl alcohol (400 ml)

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C(=CC1=CC=C(C=C1)O)C#N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 65 g
YIELD: CALCULATEDPERCENTYIELD 121.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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